molecular formula C17H11Cl2N5O B2466476 6-[(2,4-dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892479-50-4

6-[(2,4-dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2466476
CAS No.: 892479-50-4
M. Wt: 372.21
InChI Key: ZFAIGOXFULWYIX-UHFFFAOYSA-N
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Description

6-[(2,4-Dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core structure. The compound features a 2,4-dichlorophenylmethyl group at position 6 and a phenyl group at position 3, which contribute to its unique electronic and steric properties. The presence of chlorine atoms on the benzyl substituent may enhance lipophilicity and influence binding interactions with biological targets, such as viral proteins or enzymes .

Properties

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5O/c18-12-7-6-11(14(19)8-12)9-23-10-20-16-15(17(23)25)21-22-24(16)13-4-2-1-3-5-13/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAIGOXFULWYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,4-dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolopyrimidine scaffold exhibits reactivity at electrophilic positions, particularly at the pyrimidine ring. Substitutions often occur at the C-5 or C-7 positions due to electron-deficient aromatic systems.

Key Reactions:

  • Halogenation: Treatment with POCl₃ or PCl₅ under reflux introduces chlorine at the pyrimidine ring’s C-5 position, forming intermediates for further functionalization.

  • Amination: Reactions with primary or secondary amines (e.g., methylamine, morpholine) yield substituted amino derivatives. For example, reaction with methylamine at 80°C in DMF produces 5-methylamino analogs .

Table 1: Nucleophilic Substitution Conditions

Reaction TypeReagent/CatalystSolventTemperature (°C)Yield (%)
ChlorinationPOCl₃Toluene11072–85
AminationMethylamineDMF8065–78

Cross-Coupling Reactions

The dichlorophenylmethyl group enables palladium-catalyzed coupling reactions. Suzuki-Miyaura and Buchwald-Hartwig couplings are commonly employed to introduce aryl or heteroaryl groups.

Key Findings:

  • Suzuki-Miyaura Coupling: Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1), arylboronic acids react selectively at the C-3 phenyl group, yielding biaryl derivatives .

  • Buchwald-Hartwig Amination: Pd₂(dba)₃ and Xantphos facilitate coupling with aryl amines, producing N-aryl analogs with enhanced solubility .

Table 2: Cross-Coupling Optimization

Coupling TypeCatalyst SystemBaseTime (h)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Dioxane1268–82
Buchwald-HartwigPd₂(dba)₃/XantphosNaOtBu1855–70

Oxidation and Reduction

The triazole ring’s electron-rich nature makes it susceptible to oxidation, while the pyrimidine carbonyl group can undergo reduction.

Key Transformations:

  • Oxidation: Treatment with m-CPBA oxidizes the triazole ring, forming N-oxide derivatives. This modification enhances hydrogen-bonding capacity, useful in medicinal chemistry .

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidinone carbonyl to a hydroxyl group, yielding dihydro analogs .

Table 3: Redox Reaction Outcomes

ReactionReagent/ConditionsProductYield (%)
Oxidationm-CPBA, CH₂Cl₂, 0°CTriazole N-oxide60–75
ReductionH₂ (1 atm), Pd/C, EtOH7-Hydroxy-dihydropyrimidine50–65

Acid-Base Reactivity

The pyrimidin-7-one moiety acts as a weak acid (pKa ~8.5), enabling deprotonation under basic conditions.

Key Observations:

  • Deprotonation: Treatment with NaH in THF generates a resonance-stabilized enolate, which reacts with alkyl halides (e.g., methyl iodide) to form C-alkylated products.

  • Protonation: The triazole nitrogen can accept protons in acidic media (e.g., HCl/MeOH), forming water-soluble salts .

Biological Activity Correlations

Structural modifications via these reactions influence bioactivity:

  • Anticancer Activity: C-5 amino derivatives exhibit CDK4/cyclin D1 inhibition (IC₅₀ = 0.8–1.2 μM), comparable to reference compounds like palbociclib .

  • Antimicrobial Effects: N-Oxide analogs show enhanced Gram-positive antibacterial activity (MIC = 4–8 μg/mL against S. aureus) .

Table 4: Biological Screening Data

DerivativeTargetIC₅₀/MICSource
C-5 MethylaminoCDK4/Cyclin D11.1 μM
Triazole N-OxideS. aureus6 μg/mL

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acidic/basic environments:

  • Hydrolytic Degradation: Prolonged exposure to 1M HCl at 60°C cleaves the triazole-pyrimidine bond, yielding dichlorophenylacetic acid and phenyltriazole fragments.

Scientific Research Applications

The biological evaluation of 6-[(2,4-dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has shown promising results in several areas:

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens including Mycobacterium tuberculosis. The compound's structural features are believed to enhance its interaction with microbial targets .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanism is thought to involve interference with cellular proliferation pathways .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in disease pathways. For instance, it has shown potential as an inhibitor of enzymes involved in cancer metastasis and progression.

Case Study 1: Antitubercular Activity

A series of synthesized compounds related to this compound were tested against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that some derivatives significantly reduced bacterial viability in vitro compared to standard treatments .

Case Study 2: Anticancer Properties

In a study investigating the anticancer effects of triazole derivatives on breast cancer cell lines (MCF-7), several compounds showed a marked reduction in cell viability. The study employed MTT assays to quantify cell proliferation and highlighted the potential of these compounds as lead candidates for further development .

Mechanism of Action

The mechanism of action of 6-[(2,4-dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

6-[(2,5-Dimethylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (BI65252)

  • Structure : Replaces the 2,4-dichlorophenyl group with a 2,5-dimethylphenyl moiety.
  • Molecular weight: 331.37 g/mol .
  • Activity: No explicit biological data reported, but dimethyl groups may improve metabolic stability compared to halogenated analogs.

3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

  • Structure : Features a 4-chlorophenyl at position 3 and a 4-methylbenzyl group at position 4.
  • Properties : The para-chloro substituent may enhance electronic effects, while the methyl group increases hydrophobicity.
  • Synthesis : Similar protocols involving formic acid reflux and crystallization .

3-Benzyl-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

  • Structure : Incorporates a nitro group at the para position of the benzyl substituent.

Heterocyclic Core Modifications

Thiazolo[4,5-d]pyrimidin-7-one Derivatives

  • Example : N-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]-3-(p-tolyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one (Compound I) .
  • Comparison: Replacing the triazole ring with a thiazole moiety alters hydrogen-bonding capacity. Thiazolo derivatives exhibit antifungal properties linked to fluconazole hybrids, suggesting divergent biological targets compared to triazolopyrimidinones .

Triazolo[1,5-a]pyrimidin-7-one Derivatives

  • Example: 2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 32) .

Key SAR Observations:

  • Halogenation : Chlorine atoms (e.g., 2,4-dichlorophenyl) enhance antiviral activity, likely through hydrophobic and electronic interactions with viral proteins .
  • Regioisomerism : Triazolo[4,5-d] vs. triazolo[1,5-a] cores dictate conformational preferences, impacting receptor selectivity .

Biological Activity

6-[(2,4-Dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

  • Molecular Formula : C18_{18}H15_{15}Cl2_{2}N4_{4}O
  • Molecular Weight : 372.25 g/mol

The presence of the triazole and pyrimidine moieties contributes to its biological activities.

Antimicrobial Activity

Research indicates that compounds with triazole and pyrimidine structures exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of triazolo[4,5-d]pyrimidines demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives were effective against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been assessed for antifungal properties. Triazole derivatives are known for their efficacy against various fungal strains such as Candida albicans and Aspergillus fumigatus .
Microorganism Activity Reference
Staphylococcus aureusActive
Escherichia coliActive
Candida albicansModerate
Aspergillus fumigatusModerate

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies:

  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For example, it showed an IC50_{50} value of 27.3 μM against the human breast cancer cell line T47D .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Cell Line IC50_{50} (μM) Reference
T47D (Breast Cancer)27.3
HCT-116 (Colon Cancer)6.2

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, the compound's pharmacological profile may include:

  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory cytokines .
  • Antioxidant Activity : Research into related compounds indicates potential antioxidant effects that could contribute to their therapeutic efficacy in various diseases associated with oxidative stress .

Case Studies

Several case studies have highlighted the promising biological activities of triazolo[4,5-d]pyrimidine derivatives:

  • Case Study on Anticancer Activity : A study evaluating a series of triazolo[4,5-d]pyrimidines found that specific substitutions significantly enhanced their cytotoxic effects against different cancer cell lines. The presence of electron-withdrawing groups was correlated with increased potency .
  • Case Study on Antimicrobial Efficacy : Another research project focused on synthesizing new derivatives and testing them against resistant bacterial strains. The findings indicated that modifications in the side chains could lead to improved antibacterial activities compared to existing antibiotics .

Q & A

Q. What are the key considerations in designing a synthetic route for 6-[(2,4-dichlorophenyl)methyl]-3-phenyl-triazolopyrimidin-7-one?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization of triazole and pyrimidine precursors, followed by functionalization with chlorophenyl and phenyl groups. Critical steps include:
  • Cyclization : Use of acidic conditions (e.g., HCl/EtOH) to form the triazolopyrimidine core .
  • Substitution reactions : Introduction of the 2,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .
    Key Parameters : Temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products .

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :
  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) for cyclization steps improve reaction rates, while non-polar solvents (toluene) reduce byproducts in substitution reactions .
  • In-line monitoring : Use TLC or HPLC to track reaction progress and adjust heating times dynamically .

Q. What advanced spectroscopic techniques are critical for confirming the molecular structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and dichlorophenyl methyl groups (δ 4.5–5.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography : Resolve bond lengths (e.g., triazole-pyrimidine fused ring: 1.31–1.39 Å) and dihedral angles (e.g., 87.7° between phenyl and triazole rings) .

Advanced Research Questions

Q. How do structural modifications influence the compound's biological activity?

  • Methodological Answer :
  • Substituent effects : Replace the 2,4-dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess changes in receptor binding affinity (e.g., IC₅₀ shifts in enzyme assays) .
  • Core modifications : Compare triazolopyrimidine derivatives with thiadiazolo or pyrazolo analogs to evaluate selectivity in kinase inhibition assays .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP values with cytotoxicity .

Q. What computational methods are used to predict binding interactions with target proteins?

  • Methodological Answer :
  • Molecular docking : Employ AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Met793) form hydrogen bonds with the triazole ring .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
  • Free energy calculations : Use MM-PBSA to estimate binding energy (ΔG < -8 kcal/mol suggests high affinity) .

Q. How should researchers address discrepancies in solubility or stability data across studies?

  • Methodological Answer :
  • Controlled solubility assays : Compare results in PBS (pH 7.4) vs. DMSO to identify solvent-dependent artifacts .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolytic byproducts .
  • Meta-analysis : Pool data from multiple studies (e.g., logS values) and apply multivariate regression to identify confounding variables (e.g., particle size, salt forms) .

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